2-[2-[(2-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl)thio]-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-methylacetamide is a synthetic compound developed for scientific research purposes, particularly in the field of prostate cancer imaging. [] It functions as a targeting ligand, designed to bind specifically to androgen receptors, which are often overexpressed in prostate cancer cells. [] This binding property makes the compound valuable for developing imaging agents that can detect and monitor prostate cancer. []
The synthesis of 2-[2-[(2-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl)thio]-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-methylacetamide involves multiple steps starting with a novel alkylating reagent, 2-bromo-N-[4-nitro-3-(trifluoromethyl)phenyl]-acetamide (compound 1). [] Compound 1 is then reacted with histidine to create a conjugate, which is further complexed with a radioactive rhenium core (fac-Re(CO)3+). [] This results in the formation of the final compound, which is a fac-Re(CO)3+ complex with the 2-[2-[(2-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl)thio]-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-methylacetamide ligand. [] The radioactive 99mTc analog can be synthesized similarly. []
The primary chemical reaction analyzed in relation to this compound is its complexation with the fac-Re(CO)3+ core. [] This reaction involves the coordination of the ligand to the rhenium metal center, forming a stable complex. [] Further investigation into other potential chemical reactions involving the compound may be beneficial.
2-[2-[(2-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl)thio]-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-methylacetamide is designed to act as a targeting ligand for androgen receptors. [] Its mechanism of action relies on the high binding affinity of its structure to these receptors, particularly those overexpressed in prostate cancer cells. [] This specific binding allows for the accumulation of the compound, labeled with a radioactive isotope like 99mTc, in prostate cancer tissues, enabling their detection through imaging techniques like SPECT. []
The primary application of 2-[2-[(2-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl)thio]-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-methylacetamide lies in the development of Single Photon Emission Computed Tomography (SPECT) imaging agents for prostate cancer. [] Its ability to bind specifically to androgen receptors makes it a promising candidate for targeted imaging, potentially allowing for earlier and more accurate detection of prostate cancer. []
CAS No.: 5516-88-1
CAS No.: 207234-00-2
CAS No.:
CAS No.: 53417-29-1